molecular formula C11H11N3S B2439918 4-(Cyclopropylamino)quinazoline-2-thiol CAS No. 688354-88-3

4-(Cyclopropylamino)quinazoline-2-thiol

Cat. No.: B2439918
CAS No.: 688354-88-3
M. Wt: 217.29
InChI Key: NXCFCEPTDNAAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylamino)quinazoline-2-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties . The compound this compound has a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol . It features a quinazoline core with a cyclopropylamino group at the 4-position and a thiol group at the 2-position.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Quinazoline derivatives have been found to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.

Biochemical Pathways

Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment . Therefore, understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and potential interactions with other drugs.

Result of Action

Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Cyclopropylamino)quinazoline-2-thiol. For instance, the use of alcohol amines as catalysts has been shown to significantly enhance the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water . This suggests that the compound’s action could be influenced by the presence of certain catalysts and the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)quinazoline-2-thiol typically involves the functionalization of the quinazoline core. The reaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)quinazoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinazolines, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2-thiol: Similar structure but lacks the cyclopropylamino group.

    4-Aminoquinazoline-2-thiol: Similar structure but has an amino group instead of the cyclopropylamino group.

    6-Substituted Quinazoline-2-thiols: Variants with different substituents at the 6-position.

Uniqueness

4-(Cyclopropylamino)quinazoline-2-thiol is unique due to the presence of the cyclopropylamino group, which can enhance its biological activity and specificity compared to other quinazoline derivatives . This structural feature may contribute to its potential as a therapeutic agent with distinct pharmacological properties.

Properties

IUPAC Name

4-(cyclopropylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11-13-9-4-2-1-3-8(9)10(14-11)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCFCEPTDNAAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.